molecular formula C23H21ClN4O5 B11199465 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11199465
M. Wt: 468.9 g/mol
InChI Key: HCBHCTROYQGERA-UHFFFAOYSA-N
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Description

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds, palladium catalysts, and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts like palladium .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazolo[1,5-a]pyrimidine core and the presence of both chloro and methoxy substituents contribute to its unique properties compared to similar compounds .

Properties

Molecular Formula

C23H21ClN4O5

Molecular Weight

468.9 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H21ClN4O5/c1-3-33-19-7-5-4-6-14(19)18-11-17(23(30)31)27-21-15(12-25-28(18)21)22(29)26-13-8-9-20(32-2)16(24)10-13/h4-12,18,27H,3H2,1-2H3,(H,26,29)(H,30,31)

InChI Key

HCBHCTROYQGERA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=C(C=C4)OC)Cl)C(=O)O

Origin of Product

United States

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